molecular formula C14H14O2 B189286 4-Benzyloxyanisole CAS No. 6630-18-8

4-Benzyloxyanisole

Cat. No. B189286
CAS RN: 6630-18-8
M. Wt: 214.26 g/mol
InChI Key: YXPFQYIWXTVCKV-UHFFFAOYSA-N
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Description

4-Benzyloxyanisole is an organic molecule with a benzoyloxy group attached to an anisole molecule . It has the molecular formula C14H14O2 . The compound is also known by other names such as 1-(Benzyloxy)-4-methoxybenzene and 1-methoxy-4-phenylmethoxybenzene .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxyanisole consists of a benzoyloxy group attached to an anisole molecule . The compound has a molecular weight of 214.26 g/mol . The InChI code for the compound is InChI=1S/C14H14O2/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 .


Physical And Chemical Properties Analysis

4-Benzyloxyanisole has a density of 1.1±0.1 g/cm³ and a boiling point of 334.3±17.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.4±3.0 kJ/mol . The flash point of the compound is 134.9±20.5 °C . The compound has a molar refractivity of 64.1±0.3 cm³ .

Scientific Research Applications

Summary of the Application

4-Benzyloxyanisole is used as an organic intermediate in chemical synthesis . It’s a compound with the molecular formula C14H14O2 .

Methods of Application or Experimental Procedures

Results or Outcomes

The outcomes would also depend on the specific synthesis process. The compound is used as an intermediate, meaning it’s a substance produced during the middle of the synthesis process, which is then used to create the final product .

Application in Separation Processes

Summary of the Application

4-Benzyloxyanisole can be synthesized and separated from a multicomponent liquid reaction mixture, which includes o-cresol, p-cresol, and p-xylen, along with unreacted methanol and phenol .

Methods of Application or Experimental Procedures

The process involves the vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst . The synthesized 4-Benzyloxyanisole is then separated from the reaction mixture using a single distillation column under atmospheric and vacuum conditions .

Safety And Hazards

4-Benzyloxyanisole is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is also hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

IUPAC Name

1-methoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPFQYIWXTVCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216514
Record name Benzene, 1-methoxy-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyanisole

CAS RN

6630-18-8
Record name Benzene, 1-methoxy-4-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6630-18-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methoxy-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXYANISOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JC Smith - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… (The effect of temperature seems to be much greater than that of concentration of nitric acid, as is indicated by the results of the nitration of 4-benzyloxyanisole ; p. 257.) …
Number of citations: 0 pubs.rsc.org
P Demay-Drouhard, K Du, K Samanta, X Wan… - Organic …, 2019 - ACS Publications
… However, in their report, this benzyl derivative was obtained via the statistical method from 4-benzyloxyanisole, followed by hydrogenation. The laborious separation of different …
Number of citations: 53 pubs.acs.org
M Jindal, A Kumar, S Rawat, B Yang… - Applied Catalysis A …, 2023 - Elsevier
… HDO of 4-benzyloxyanisole further supports C aryl -OC aryl , demethoxylation, and hydrogenation (entry 5) but suppresses dehydration reaction [19]. C aryl -C aryl bond in …
Number of citations: 1 www.sciencedirect.com
L Wu, C Han, X Jing, Y Yao - Chinese Chemical Letters, 2021 - Elsevier
… If 4-benzyloxyanisole is employed in the statistical process to synthesize (OBn) 5 -P[5] and then hydrogenated to synthesize (OH) 5 -P[5], the yield of the resulting (OH) 5 -P[5] will be …
Number of citations: 19 www.sciencedirect.com
SK Dinda, SK Das, G Panda - Synthesis, 2009 - thieme-connect.com
The enantioselective synthesis of 2-isopropenyl-2, 3-dihydrobenzofurans, 4-(2, 3-dihydrobenzofuran-2-yl)-2-methylbut-3-en-2-ols, 2-hydroxymethyl chromans, and 4-chroman-2-yl-2-…
Number of citations: 10 www.thieme-connect.com
JP Cusson - 2017 - papyrus.bib.umontreal.ca
Préalablement, une synthèse de l’aliskiren, un inhibiteur de la rénine développé pour le traitement de l’hypertension, a été réalisée auprès du groupe Hanessian. Durant cette synthèse…
Number of citations: 2 papyrus.bib.umontreal.ca

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